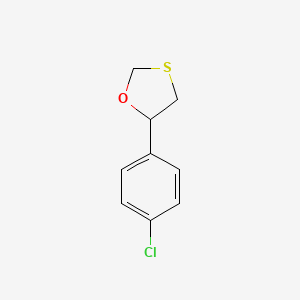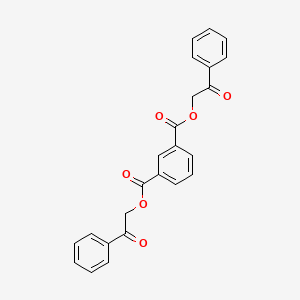
Diphenacyl isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenacyl isophthalate is an organic compound with the molecular formula C24H18O6 It is a derivative of isophthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by diphenacyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenacyl isophthalate can be synthesized through the esterification of isophthalic acid with diphenacyl chloride. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenacyl isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Isophthalic acid derivatives.
Reduction: Diphenacyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Diphenacyl isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of poly(benzoxazole) and other polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of diphenacyl isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes. These interactions contribute to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl isophthalate: Similar structure but lacks the acyl groups.
Dimethyl isophthalate: Contains methyl ester groups instead of diphenacyl groups.
Diethyl isophthalate: Contains ethyl ester groups instead of diphenacyl groups.
Uniqueness
Diphenacyl isophthalate is unique due to its diphenacyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isophthalate derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
116345-97-2 |
|---|---|
Molekularformel |
C24H18O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
diphenacyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-8-3-1-4-9-17)15-29-23(27)19-12-7-13-20(14-19)24(28)30-16-22(26)18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI-Schlüssel |
NWTODHNVXLOHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


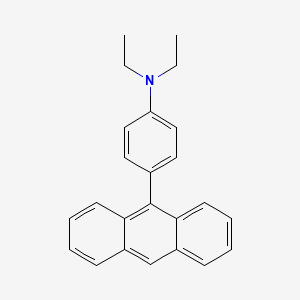
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)

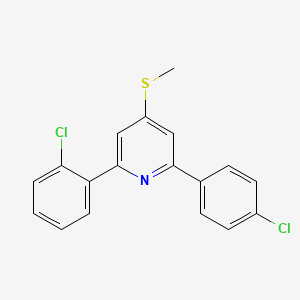
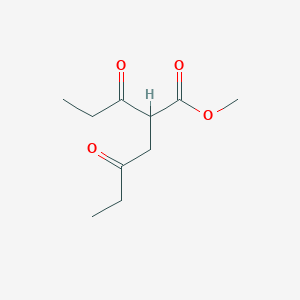
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

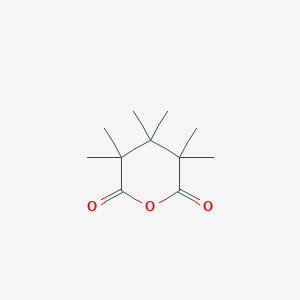

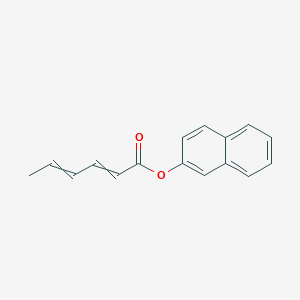

![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
